molecular formula C11H18ClN B15300279 4-Tert-butyl-2-methylaniline hydrochloride

4-Tert-butyl-2-methylaniline hydrochloride

Cat. No.: B15300279
M. Wt: 199.72 g/mol
InChI Key: XYWNHZAGTWODOC-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methylaniline hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-methylaniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methyl group can be introduced via a similar alkylation process using methyl chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Quinones and nitro derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-Tert-butyl-2-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: This compound is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific application and the molecular context in which it is used.

Comparison with Similar Compounds

    2,4,6-Tri-tert-butyl-N-methylaniline: Another aniline derivative with similar steric hindrance properties.

    4-tert-Butylaniline: A simpler derivative with only a tert-butyl group at the 4-position.

Uniqueness: 4-Tert-butyl-2-methylaniline hydrochloride is unique due to the presence of both tert-butyl and methyl groups, which provide distinct steric and electronic effects. These substitutions can influence the compound’s reactivity and interactions, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

4-tert-butyl-2-methylaniline;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-8-7-9(11(2,3)4)5-6-10(8)12;/h5-7H,12H2,1-4H3;1H

InChI Key

XYWNHZAGTWODOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)N.Cl

Origin of Product

United States

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